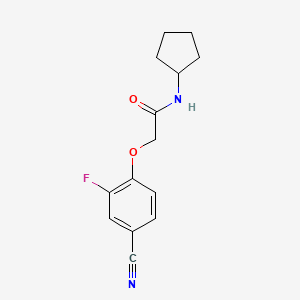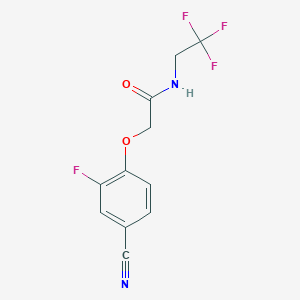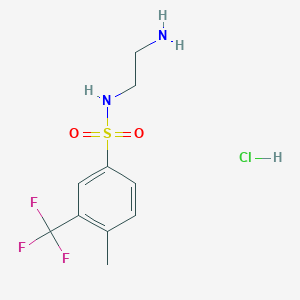
N-(2-aminoethyl)-1-benzylpyrazole-4-sulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ABP-700 is a chemical compound that belongs to the pyrazole sulfonamide family. It is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs) in the body. EETs are lipid signaling molecules that have been shown to have a wide range of physiological effects, including vasodilation, anti-inflammatory, and anti-fibrotic properties. By inhibiting sEH, ABP-700 increases the levels of EETs in the body, which may have therapeutic benefits in a variety of disease conditions.
科学的研究の応用
ABP-700 has been extensively studied for its potential applications in scientific research. It has been shown to have beneficial effects in a variety of disease conditions, including hypertension, inflammation, fibrosis, and pain. In preclinical studies, ABP-700 has been shown to reduce blood pressure, improve cardiac function, and decrease inflammation and fibrosis in animal models of hypertension and heart failure. It has also been shown to have analgesic effects in animal models of pain.
作用機序
The mechanism of action of ABP-700 involves the inhibition of N-(2-aminoethyl)-1-benzylpyrazole-4-sulfonamide;hydrochloride, which is responsible for the metabolism of EETs in the body. EETs are lipid signaling molecules that have been shown to have a wide range of physiological effects, including vasodilation, anti-inflammatory, and anti-fibrotic properties. By inhibiting this compound, ABP-700 increases the levels of EETs in the body, which may have therapeutic benefits in a variety of disease conditions.
Biochemical and Physiological Effects
ABP-700 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of EETs in the body, which may have beneficial effects on blood pressure, inflammation, and fibrosis. It has also been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the advantages of ABP-700 is its potency and selectivity for N-(2-aminoethyl)-1-benzylpyrazole-4-sulfonamide;hydrochloride inhibition. It has been shown to be a highly effective inhibitor of this compound in preclinical studies, with a low IC50 value. This makes it a useful tool for studying the role of this compound and EETs in disease conditions. However, one limitation of ABP-700 is its hydrophobicity, which may limit its solubility and bioavailability in vivo.
将来の方向性
There are several future directions for research on ABP-700. One area of interest is its potential applications in the treatment of hypertension and heart failure. Preclinical studies have shown that ABP-700 can reduce blood pressure and improve cardiac function in animal models of these conditions. Another area of interest is its potential applications in the treatment of pain. ABP-700 has been shown to have analgesic effects in animal models of pain, and further research is needed to explore its potential as a pain medication. Finally, there is interest in developing more potent and selective N-(2-aminoethyl)-1-benzylpyrazole-4-sulfonamide;hydrochloride inhibitors based on the structure of ABP-700, which may have even greater therapeutic potential.
In conclusion, ABP-700 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of the enzyme this compound, and has been shown to have beneficial effects in a variety of disease conditions. Further research is needed to explore its potential as a therapeutic agent in hypertension, heart failure, and pain, and to develop more potent and selective this compound inhibitors based on its structure.
合成法
ABP-700 can be synthesized using a multistep process involving the reaction of 1-benzylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminoethanol and sodium sulfite. The resulting product is then purified using column chromatography and converted to the hydrochloride salt.
特性
IUPAC Name |
N-(2-aminoethyl)-1-benzylpyrazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S.ClH/c13-6-7-15-19(17,18)12-8-14-16(10-12)9-11-4-2-1-3-5-11;/h1-5,8,10,15H,6-7,9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYXLMJACSDLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)

![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)


![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)


![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)


![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)
![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)